2,2-Difluorocyclopropan-1-amine

Medicinal Chemistry Physicochemical Property Amine Basicity

2,2-Difluorocyclopropan-1-amine (CAS 748729-62-6) is a specialized, small-molecule building block with the molecular formula C₃H₅F₂N and a molecular weight of 93.08 g/mol. It belongs to the class of gem-difluorocyclopropane amines, a category prized in medicinal chemistry for introducing a unique combination of conformational rigidity, increased lipophilicity (LogP 0.3527 for the free amine), and distinct electronic properties into drug candidates.

Molecular Formula C3H5F2N
Molecular Weight 93.08 g/mol
CAS No. 748729-62-6
Cat. No. B3153029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropan-1-amine
CAS748729-62-6
Molecular FormulaC3H5F2N
Molecular Weight93.08 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)N
InChIInChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2
InChIKeyZZZWPZNCTRVYMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropan-1-amine (CAS 748729-62-6) as a Strategic, Conformationally Constrained Primary Amine Building Block


2,2-Difluorocyclopropan-1-amine (CAS 748729-62-6) is a specialized, small-molecule building block with the molecular formula C₃H₅F₂N and a molecular weight of 93.08 g/mol . It belongs to the class of gem-difluorocyclopropane amines, a category prized in medicinal chemistry for introducing a unique combination of conformational rigidity, increased lipophilicity (LogP 0.3527 for the free amine), and distinct electronic properties into drug candidates [1]. Its primary commercial form is a racemic mixture, though enantiopure (R) and (S) versions and their stable hydrochloride salts are also accessible for advanced research .

The High Cost of Substituting 2,2-Difluorocyclopropan-1-amine: Why Closest Analogs Are Not Viable Replacements


Substituting 2,2-difluorocyclopropan-1-amine with simpler cyclopropanamines or mono-fluorinated analogs is a high-risk, low-reward proposition in drug discovery. Its closest potential substitutes, such as cyclopropanamine, fail to replicate its unique electronic profile, which significantly reduces amine basicity (predicted pKa ~6.21) . In contrast, a standard cyclopropanamine is a much stronger base, which dramatically alters its protonation state and, consequently, its target binding and membrane permeability at physiological pH [1]. This specific, attenuated basicity is a direct consequence of the strong electron-withdrawing effect of the gem-difluoro group, a feature that cannot be achieved with non-fluorinated or mono-fluorinated cyclopropanes [2]. Furthermore, the compound's inherent instability as a free amine—necessitating storage as a stable hydrochloride salt or Boc-protected derivative—is a critical handling characteristic not shared by all analogs, making generic substitution a route to synthetic failure [3].

Quantitative Differentiation of 2,2-Difluorocyclopropan-1-amine: Comparative Physicochemical Data vs. Closest Analogs


Reduced Basicity: Predicted pKa of 6.21 for 2,2-Difluorocyclopropan-1-amine vs. Cyclopropanamine

The gem-difluoro substitution on the cyclopropane ring exerts a powerful electron-withdrawing inductive effect, significantly reducing the basicity of the adjacent primary amine. The predicted pKa for (1R)-2,2-difluorocyclopropan-1-amine is 6.21 ± 0.40 . This stands in stark contrast to the pKa of unsubstituted cyclopropanamine, which is approximately 9.10 [1].

Medicinal Chemistry Physicochemical Property Amine Basicity

Increased Lipophilicity: LogP 0.35 for 2,2-Difluorocyclopropan-1-amine vs. Cyclopropanamine

The incorporation of two fluorine atoms increases the lipophilicity of the cyclopropane scaffold. The free base form of 2,2-difluorocyclopropan-1-amine has a calculated LogP of 0.3527 . This value is higher than that of the unsubstituted cyclopropanamine, which has a LogP of approximately -0.15 [1].

Medicinal Chemistry ADME Property Lipophilicity

Free Amine Instability: 2-Year Shelf Life as a Hydrochloride Salt vs. Rapid Decomposition of Free Base

The free base form of 2,2-difluorocyclopropan-1-amine is inherently unstable in solution and undergoes rapid decomposition via a push-pull cyclopropane ring-opening mechanism [1]. In contrast, the hydrochloride salt form (CAS 105614-25-3) demonstrates excellent long-term stability, with reports indicating it can be stored under standard conditions for up to two years without degradation [1].

Organic Synthesis Compound Handling Stability

Conformational Restriction: Zero Rotatable Bonds in 2,2-Difluorocyclopropan-1-amine vs. Multiple in Acyclic Analogs

The cyclopropane ring, bearing a gem-difluoro group, confers complete conformational restriction on the amine-bearing carbon. This results in zero rotatable bonds for the core scaffold . In contrast, an acyclic analog like 2,2-difluoroethanamine possesses two rotatable bonds, and even 2-fluoroethanamine has one [1].

Medicinal Chemistry Molecular Design Conformational Analysis

Optimal Research and Procurement Scenarios for 2,2-Difluorocyclopropan-1-amine (CAS 748729-62-6)


Design of CNS-Penetrant Drug Candidates Requiring an Attenuated Amine Basicity

This compound is a premier choice for medicinal chemists designing central nervous system (CNS) drugs. Its predicted pKa of ~6.2 ensures the amine is largely unprotonated at physiological pH (7.4), which is a critical parameter for achieving high blood-brain barrier permeability and reducing off-target interactions with peripheral receptors like hERG . In this context, it is a superior starting point compared to more basic amines like cyclopropanamine (pKa ~9.1) or piperidine (pKa ~11.2), which would exist predominantly in the charged, membrane-impermeable ammonium form . The compound's modest lipophilicity (LogP 0.35) further supports CNS drug-likeness .

Conformational Locking of a Pharmacophore in Kinase or Epigenetic Inhibitor Programs

In the development of inhibitors for enzymes like tyrosine kinases (e.g., JAK1/TYK2) or epigenetic targets (e.g., LSD1), conformational restriction of key binding motifs is a proven strategy to enhance potency and selectivity [1]. The 2,2-difluorocyclopropan-1-amine scaffold provides a unique, zero-rotatable-bond core that locks the amine vector in a fixed orientation . This rigidification, combined with the distinct electronic and steric properties of the gem-difluoro group, offers a powerful tool for exploring novel chemical space and optimizing ligand-protein interactions that are inaccessible to more flexible acyclic amine linkers.

Metabolic Stability Optimization in Lead Scaffolds Containing a Primary Amine

When a primary amine is essential for target engagement but leads to rapid metabolic clearance (e.g., via N-oxidation or deamination), substituting an acyclic amine with 2,2-difluorocyclopropan-1-amine can be a targeted solution. The steric shielding provided by the cyclopropane ring and fluorine atoms, combined with the altered electronics, can significantly reduce the rate of oxidative metabolism [2]. This approach is particularly valuable in programs for chronic diseases (oncology, autoimmune) where a long pharmacokinetic half-life is desired. Procurement of the hydrochloride salt ensures a stable, manageable form for this advanced medicinal chemistry work [3].

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